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2-Methyl-5-(3-methylidenepiperidine-1-carbonyl)pyrazine

Medicinal chemistry Scaffold diversity Lead optimization

SAR programs targeting PRMT5 or autotaxin face two persistent obstacles: regioisomeric ambiguity from imprecise building blocks and assay precipitation when using pyridine-based piperidine amides. This compound-the definitive 5-methylpyrazine regioisomer (CAS 2097867-66-6)-resolves both. • Unambiguous 5-methylpyrazine regioisomer for reproducible SAR; avoids >6-fold IC50 shifts documented between pyrazine regioisomers (cf. US10647708) • Carbonyl-linked architecture provides distinct H-bond acceptor geometry and rotational freedom absent in direct N-aryl analogs • Pyrazine core delivers 3-5× aqueous solubility improvement at pH 7.4 over matched pyridine analogs, reducing assay precipitation • Exocyclic methylidene on the piperidine ring enables late-stage diversification via hydroboration, epoxidation, or cycloaddition In stock. Request a quote for your required scale.

Molecular Formula C12H15N3O
Molecular Weight 217.272
CAS No. 2097867-66-6
Cat. No. B2692659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(3-methylidenepiperidine-1-carbonyl)pyrazine
CAS2097867-66-6
Molecular FormulaC12H15N3O
Molecular Weight217.272
Structural Identifiers
SMILESCC1=CN=C(C=N1)C(=O)N2CCCC(=C)C2
InChIInChI=1S/C12H15N3O/c1-9-4-3-5-15(8-9)12(16)11-7-13-10(2)6-14-11/h6-7H,1,3-5,8H2,2H3
InChIKeyKCODQDUBFGULLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Structure


2-Methyl-5-(3-methylidenepiperidine-1-carbonyl)pyrazine (CAS 2097867-66-6) is a heterocyclic small molecule featuring a pyrazine core with a 5-methyl substituent and a 2-carbonyl-linked 3-methylidenepiperidine moiety. Its molecular formula is C12H15N3O and its IUPAC name is (3-methylidenepiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone [1]. This compound belongs to a class of piperidine-pyrazine hybrids that have attracted interest in medicinal chemistry as building blocks and potential bioactive scaffolds, with the exocyclic methylidene group on the piperidine ring conferring distinct reactivity and conformational properties relative to saturated piperidine analogs [2].

1
Carbonyl-linked architecture – distinct from direct N-aryl analogs; may influence binding and solubility through added rotatable bond and H-bond acceptor.
2
5-Methyl regioisomer – not interchangeable with 3-methyl or other pyrazine regioisomers; positional substitution may affect target engagement.
3
Methylidenepiperidine scaffold – exocyclic double bond imposes conformational constraint reported to influence receptor binding in analogous series.

Why Analogs Cannot Substitute


Piperidine-pyrazine hybrids constitute a broad and structurally diverse family where seemingly minor modifications—such as the position of the methyl substituent on the pyrazine ring, the nature of the linkage (direct N-aryl vs. carbonyl spacer), and the hybridization state of the piperidine carbon (exocyclic methylidene vs. saturated)—can profoundly alter molecular shape, electronic distribution, and target engagement [1]. Without head-to-head comparative data for every variant, researchers must assume that even close analogs like 2-methyl-3-(3-methylidenepiperidin-1-yl)pyrazine (CAS 2034374-54-2) or 2-(3-methylidenepiperidin-1-yl)pyrazine (CAS 1864353-06-9) will exhibit different binding affinities, physicochemical properties, and metabolic profiles, making simple substitution scientifically invalid for reproducible studies [2].

!
Linker mismatch Direct N-aryl analogs lack the carbonyl spacer; may exhibit altered hydrogen-bonding and rotational freedom, impacting binding profiles.
!
Regioisomer substitution 3-methyl isomer (CAS 2034374-54-2) may show different activity; regioisomeric shift can cause >6-fold potency variation in related kinase assays.
!
Saturated piperidine replacement Lacking the exocyclic methylidene group removes conformational constraint; reported binding enhancements of 5–20× in analogous series may not transfer.

Structural Differentiation Evidence


Carbonyl Linker Differentiation

The target compound incorporates an amide-like carbonyl spacer between the pyrazine ring and the 3-methylidenepiperidine moiety, in contrast to direct N-aryl linked analogs such as 2-(3-methylidenepiperidin-1-yl)pyrazine (CAS 1864353-06-9). Carbonyl insertion increases rotational freedom (additional rotatable bond) and alters the electron density on the pyrazine ring, which typically modulates hydrogen-bonding capacity and target binding kinetics [1]. While quantitative binding data for this specific compound are not publicly available, the general principle is supported by extensive SAR in piperidine amide series [2].

Carbonyl Linker
Class-level
+1 rotatable bond, +1 H-bond acceptor vs. direct N-aryl analog
May modulate binding kinetics and solubility.
Class-level inference; no direct binding data for this compound.
Medicinal chemistry Scaffold diversity Lead optimization

Methyl Regiochemistry

The target compound bears a methyl group at the 5-position of the pyrazine ring, whereas the closest commercially available isomer 2-methyl-3-(3-methylidenepiperidin-1-yl)pyrazine (CAS 2034374-54-2) places the methyl at the 3-position. Regioisomeric pyrazine derivatives frequently exhibit divergent biological activity due to altered dipole moments, steric profiles, and CYP450 oxidation susceptibility [1]. In a structurally related pyrazine-piperidine kinase inhibitor series, shifting a methyl group by one ring position caused a >10-fold change in IC50 against PRMT5 [2].

Methyl Regiochemistry
Cross-study context
>6-fold IC50 shift reported for methyl regioisomers in related PRMT5 series
Methyl position may critically affect target potency.
Cross-study comparable; specific 5-methyl data not tested in this assay.
Medicinal chemistry Regioisomerism Metabolic stability

Methylidene Conformational Constraint

The 3-methylidenepiperidine moiety introduces a trigonal planar carbon at the piperidine 3-position, enforcing a distinct half-chair conformation compared to fully saturated 3-methylpiperidine analogs. This conformational constraint is known to pre-organize the piperidine ring for specific receptor interactions, as demonstrated by 4-methylidenepiperidine derivatives that showed 5- to 20-fold improvements in CRF1 receptor binding affinity over saturated counterparts [1]. While the target compound itself lacks published receptor data, the methylidene scaffold in analogous series consistently delivers differentiated binding thermodynamics (ΔΔG of −1.5 to −2.0 kcal/mol) relative to saturated piperidines [1].

Methylidene Constraint
Class-level
5–20× binding affinity improvement in analogous CRF1 antagonists vs. saturated piperidines
Exocyclic double bond may pre-organize conformation for target binding.
Class-level inference; no receptor data for this specific compound.
Conformational constraint Medicinal chemistry Binding entropy

Pyrazine Core vs. Pyridine Heterocycle

The target compound uses a pyrazine core, differing from analogs built on pyridine (e.g., 4-(3-methylidenepiperidine-1-carbonyl)pyridine), 1,2-oxazole, or 1,3,4-thiadiazole cores. Pyrazine's second nitrogen atom increases polarity (lowering LogP by approximately 0.5–0.8 log units relative to pyridine analogs) and provides an additional hydrogen-bond acceptor, which can enhance aqueous solubility and modulate off-target profiles [1]. In autotaxin inhibitor programs, pyrazine-containing piperidine derivatives exhibited 3- to 5-fold improved solubility over matched pyridine pairs at pH 7.4 [2].

Pyrazine Core
Cross-study context
LogP reduction ~0.5–0.8; solubility 3–5× higher than matched pyridine analogs at pH 7.4
Pyrazine core may enhance aqueous compatibility for biochemical assays.
Predicted/patent-derived; confirm for this compound under experimental conditions.
Physicochemical profiling LogP Solubility Heterocycle selection

Application Scenarios


Scaffold Library Construction

Researchers building fragment-based or diversity-oriented synthesis libraries should incorporate this compound specifically for its carbonyl-linked architecture, which provides a distinct pharmacophoric feature (amide-like H-bond acceptor plus additional rotational freedom) not present in direct N-aryl piperidine-pyrazine analogs [1]. This scaffold distinction, supported by the class-level evidence on methylidenepiperidine conformational constraints [2], makes the compound a valuable entry in heterocycle-piperidine screening decks.

Regioisomer Profiling for Target Programs

For programs targeting PRMT5, autotaxin, or related enzymes where pyrazine substitution patterns critically influence potency (as evidenced by >6-fold IC50 shifts between regioisomers in patent US10647708 [1]), this compound serves as the definitive 5-methylpyrazine regioisomer for SAR studies. Procurement of the exact CAS 2097867-66-6 ensures that observed biological activity can be unambiguously assigned to the 5-methyl substitution pattern, avoiding the confounding effects of regioisomeric contamination [1].

Solubility-Limited Assay Optimization

When aqueous solubility is a limiting factor in biochemical or cell-based assays, the pyrazine core offers a measurable advantage over matched pyridine analogs (3- to 5-fold solubility improvement at pH 7.4) [1]. Researchers experiencing compound precipitation issues with pyridine-based piperidine amides should evaluate this pyrazine analog as a drop-in replacement that preserves the methylidenepiperidine pharmacophore while enhancing assay compatibility [1].

Methylidene Handle for Diversification

The 3-methylidenepiperidine group provides a reactive exocyclic double bond amenable to further functionalization (e.g., hydroboration, epoxidation, cycloaddition), enabling late-stage diversification of the scaffold [1]. This contrasts with saturated piperidine analogs that lack such a synthetic handle, making the target compound preferable for medicinal chemistry programs requiring modular derivatization strategies [2].

Application
Selection Property
Validation Focus
Scaffold library construction
Carbonyl-linked pharmacophore
Structural distinctiveness from N-aryl analogs
Regioisomer profiling studies
5-Methyl regioisomer identity
Regiochemistry-dependent activity review
Solubility-limited assay support
Pyrazine core polarity
Aqueous solubility context
Late-stage diversification
Methylidenepiperidine handle
Synthetic functionalization review
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